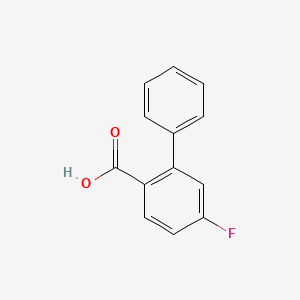

4-Fluoro-2-phenylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBZMKZPQCAJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588074 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2714-91-2 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Fluoro-2-phenylbenzoic Acid

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-phenylbenzoic Acid

This compound is a biaryl carboxylic acid, a structural motif of significant interest in the fields of medicinal chemistry and materials science. Its architecture is closely related to that of fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from anthranilic acid[1]. The incorporation of a fluorine atom is a deliberate design choice, leveraging fluorine's unique properties—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—to enhance metabolic stability, binding affinity, and bioavailability in drug candidates[2][3]. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis of this valuable building block, focusing on robust methodologies, mechanistic underpinnings, and practical laboratory protocols.

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

The primary strategic decision in synthesizing this compound is determining the most efficient method to construct the core biaryl system. The most logical retrosynthetic disconnection is the carbon-carbon bond between the two aromatic rings. This approach allows for the coupling of two simpler, often commercially available, aromatic precursors.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals two primary families of reactions:

-

Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki, Ullmann): These methods are generally the most reliable and high-yielding for constructing biaryl bonds. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of the necessary boronic acid reagents[4][5].

-

Addition of Organometallic Reagents (e.g., Grignard, Organolithium): These classical methods involve the reaction of a nucleophilic phenyl organometallic reagent with an electrophilic fluorinated benzene derivative. While powerful, they can suffer from lower functional group compatibility and require strictly anhydrous conditions[6].

Given its versatility, reliability, and milder conditions, the Suzuki-Miyaura coupling represents the premier strategy for the synthesis of this compound and will be the primary focus of this guide.

Chapter 2: The Suzuki-Miyaura Coupling: A Preferred Route

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for C-C bond formation[5]. It involves the reaction of an organoboron compound (typically a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex[4].

Mechanistic Principles

The catalytic cycle is a well-understood, three-step process. A key prerequisite is the activation of the boronic acid with a base, which forms a more nucleophilic boronate species, facilitating the crucial transmetalation step[4].

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-bromo-4-fluorobenzoic acid), forming a Pd(II) complex.

-

Transmetalation: The organic group from the activated boronate species is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl C-C bond.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selection of Starting Materials & Reagents

The most practical implementation of this strategy involves the coupling of 2-bromo-4-fluorobenzoic acid with phenylboronic acid . The starting bromo-acid is a known compound, used in similar syntheses, ensuring a reliable entry point[1][7].

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. For a more environmentally friendly and easily separable option, heterogeneous catalysts like palladium on carbon (Pd/C) can be employed, often without the need for expensive ligands[8].

-

Ligand: While some systems work without ligands, phosphine ligands are often used to stabilize the palladium catalyst and promote the reaction. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a modern, highly effective ligand for challenging couplings[9].

-

Base: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are standard choices that offer a good balance of reactivity and handling[9][10].

-

Solvent: A mixed aqueous-organic solvent system is typical. A mixture of 1,4-dioxane and water or ethanol and water provides good solubility for both the organic substrates and the inorganic base[9][10].

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization.

1. Reaction Setup: a. To a flame-dried Schlenk flask, add 2-bromo-4-fluorobenzoic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.). b. Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.). c. Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

2. Solvent Addition: a. Prepare a degassed solvent mixture (e.g., 4:1 dioxane/water). b. Add the solvent mixture to the flask via syringe under a positive pressure of inert gas.

3. Reaction Execution: a. Place the flask in a preheated oil bath (typically 80-100 °C). b. Stir the reaction mixture vigorously for the required time (typically 4-12 hours). c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS[11][12].

4. Workup and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with water and transfer it to a separatory funnel. c. Acidify the aqueous layer with 2N HCl to a pH of ~2, which will precipitate the carboxylic acid product. d. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. f. Remove the solvent under reduced pressure to yield the crude product.

Data Summary Table

| Reagent/Parameter | Molar Eq. | Typical Amount (for 10 mmol scale) | Purpose |

| 2-Bromo-4-fluorobenzoic acid | 1.0 | 2.19 g | Aryl halide substrate |

| Phenylboronic Acid | 1.2 | 1.46 g | Arylating agent |

| Pd(OAc)₂ | 0.02 | 45 mg | Palladium precatalyst |

| SPhos | 0.04 | 164 mg | Ligand for catalyst stabilization |

| K₂CO₃ | 2.5 | 3.45 g | Base for boronic acid activation |

| Dioxane/Water (4:1) | - | 50 mL | Solvent system |

| Temperature | - | 100 °C | Reaction energy |

| Time | - | 4-12 h | Reaction duration |

| Expected Yield | - | >80% | Target outcome |

Chapter 3: Alternative Synthetic Strategies

While the Suzuki coupling is preferred, an understanding of alternative routes is valuable for troubleshooting or when specific starting materials are unavailable.

Ullmann Condensation

The Ullmann reaction is a classical method for forming biaryl linkages, typically using a copper catalyst at high temperatures. A related procedure has been used to synthesize 4-fluoro-2-(phenylamino)benzoic acid from 2-bromo-4-fluorobenzoic acid and aniline[1][7]. A similar approach for a C-C bond would involve reacting 2-bromo-4-fluorobenzoic acid with a phenyl-copper reagent. However, this method generally requires harsher conditions and often results in lower yields compared to modern palladium-catalyzed reactions.

Synthesis via Organolithium Reagents

A viable, albeit more technically demanding, route involves the use of organolithium reagents. One reported method for a similar compound involves the lithiation of 2-bromo-5-fluorotoluene at -78 °C using n-butyllithium, followed by quenching the resulting aryllithium species with dry ice (solid CO₂) to form the carboxylic acid[6]. This strategy requires strict control over temperature and anhydrous conditions to prevent side reactions.

Chapter 4: Purification and Analytical Characterization

Purification Protocols

The crude product from the synthesis will likely contain residual starting materials, catalyst, and byproducts.

-

Recrystallization: This is a highly effective method for purifying solid organic compounds. The crude this compound can be dissolved in a minimum amount of a hot solvent (e.g., toluene, or an ethanol/water mixture) and allowed to cool slowly. The pure product will crystallize out, leaving impurities in the solution[13].

-

Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking, is typically effective.

Spectroscopic and Analytical Confirmation

The identity and purity of the final product must be confirmed through standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show distinct aromatic signals corresponding to the two different phenyl rings. The integration of these signals should match the expected number of protons.

-

¹³C NMR: The carbon NMR will confirm the presence of all carbons in the molecule, including the characteristic signal for the carboxylic acid carbon (~165-185 ppm).

-

IR Spectroscopy: The infrared spectrum should display a strong, broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹).

-

Mass Spectrometry: This will confirm the molecular weight of the compound (C₁₃H₉FO₂ = 216.21 g/mol ).

Conclusion

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromo-4-fluorobenzoic acid and phenylboronic acid. This method offers high yields, excellent functional group tolerance, and operationally convenient conditions, making it superior to classical alternatives like the Ullmann condensation or organometallic addition routes. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful synthesis and characterization of this important chemical building block, empowering researchers in drug discovery and materials science.

References

-

He, M., Cheng, Z., & Chen, Z. (2024). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 9(3), x240197. Available at: [Link][1]

-

Asghar, M. N., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). Available at: [Link][11]

-

CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020). Google Patents. Available at: [13]

-

Asghar, M. N., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link][12]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link][4]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Available at: [Link][14]

-

Zhang, Z., et al. (2018). A water-soluble supramolecular palladium catalyst for Suzuki-Miyaura coupling reactions in aqueous media. RSC Advances. Available at: [Link][10]

-

DE69936350T2 - Process for preparing fluorinated benzoic acids. (2008). Google Patents. Available at: [15]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link][16]

-

He, M., Cheng, Z., & Chen, Z. (2024). 4-Fluoro-2-(phenyl-amino)-benzoic acid. PubMed. Available at: [Link][7]

-

Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. Available at: [Link][8]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Note: A general review, specific URL to open-access version may vary. The concept is widely available, e.g., in PMC review articles like PMC452119). Available at: [Link][5]

Sources

- 1. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Fluoro-2-(phenyl-amino)-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. globalscientificjournal.com [globalscientificjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 14. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 15. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

4-Fluoro-2-phenylbenzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Fluoro-2-phenylbenzoic Acid

Introduction

This compound (CAS No. 2714-91-2) is a fluorinated aromatic carboxylic acid belonging to the biphenyl class of compounds. Its structure, featuring a phenyl group positioned ortho to a carboxylic acid and a fluorine atom para to the carboxyl group, makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to modulate key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of the chemical properties, synthesis, spectroscopic characterization, and applications of this compound, designed for professionals in research and drug development.

Chapter 1: Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound dictates its physical and chemical behavior. The biphenyl core provides a rigid, aromatic scaffold, while the carboxylic acid group serves as a key site for chemical modification and intermolecular interactions. The strategically placed fluorine atom further influences the molecule's electronic properties.

Table 1: Core Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2714-91-2 | [1] |

| Molecular Formula | C₁₃H₉FO₂ | [1] |

| Molecular Weight | 216.21 g/mol | [1] |

| Appearance | White to Off-White Solid | [2] (Inferred from isomer) |

| Melting Point | 235-240 °C | [2] (Value for 4'-fluoro isomer) |

| Solubility | Sparingly soluble in water; Soluble in DMSO and Methanol | [2][3] (Inferred from related compounds) |

| pKa | ~4.14 |[2] (Predicted for isomer) |

Note: Some physical properties are inferred from the closely related isomer 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid due to a lack of specific experimental data for the 2-phenyl isomer.

Chapter 2: Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra are not widely published, the expected spectral characteristics can be reliably predicted based on the known effects of its constituent functional groups.

Expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Characteristics

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. The protons on the fluorinated ring will exhibit complex splitting patterns due to both H-H and H-F coupling. The carboxylic acid proton will appear as a broad singlet far downfield (typically >10 ppm), which may be exchangeable with D₂O. Protons on the unsubstituted phenyl ring will appear in the typical aromatic region (7.0-8.0 ppm).

-

¹³C NMR: The spectrum will display 13 distinct carbon signals. The carboxylic acid carbonyl carbon will be the most downfield signal (~165-170 ppm). The carbon atom directly bonded to the fluorine will show a large C-F coupling constant, a hallmark of fluorinated aromatics. Other aromatic carbons will appear in the 115-145 ppm range.

Expected Infrared (IR) Spectroscopy Signature

The IR spectrum provides confirmation of the key functional groups.

-

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretch.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

-

C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region indicates the C-F bond stretch.

-

C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.

Expected Mass Spectrometry (MS) Fragmentation

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 216. Key fragmentation patterns would likely include the loss of -OH (m/z = 199) and the loss of -COOH (m/z = 171), followed by further fragmentation of the resulting biphenyl cation.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for utilizing multiple spectroscopic techniques to confirm the structure of the target compound.

Caption: Logical workflow for structural elucidation.

Chapter 3: Synthesis and Reactivity

The construction of the biaryl scaffold is the key challenge in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for this purpose, offering high yields and tolerance for various functional groups.[4][5]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A robust synthetic route involves the palladium-catalyzed coupling of 2-bromo-4-fluorobenzoic acid with phenylboronic acid. The carboxylic acid group is generally compatible with the reaction conditions, making protection unnecessary.

Caption: Generalized workflow for Suzuki-Miyaura synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline adapted from standard procedures and may require optimization.[4][6]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-bromo-4-fluorobenzoic acid (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a suitable ligand such as SPhos (4 mol%), and a base like K₃PO₄ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

-

Reaction Execution: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and perform an extraction with an organic solvent like ethyl acetate. Acidify the aqueous layer with HCl to precipitate the product.

-

Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure this compound.

Chapter 4: Applications in Research and Drug Development

The this compound scaffold is a valuable building block for creating more complex molecules with potential therapeutic applications. The biphenyl motif is present in numerous approved drugs, and the addition of fluorine can enhance efficacy and improve the drug-like properties of a lead compound.

A closely related isomer, 4-(4-Fluorophenyl)benzoic acid, has been identified as a fragment that binds to Bcl-2, a key protein involved in regulating apoptosis and a validated target for anti-cancer drug development.[7] This demonstrates the potential of the fluorinated biphenylcarboxylic acid core to serve as a starting point for designing inhibitors of protein-protein interactions. The carboxylic acid handle allows for straightforward derivatization into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in a drug discovery campaign.

Chapter 5: Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. The primary hazards are associated with irritation.[8]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

(Data inferred from SDS of closely related compounds like o-phenylbenzoic acid and 4-fluorobenzoic acid)[3][9]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling Practices: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

Conclusion

This compound is a synthetically accessible and valuable building block for chemical and pharmaceutical research. Its properties are defined by its rigid biphenyl core, a reactive carboxylic acid handle, and a strategically placed fluorine atom. While detailed experimental data for this specific isomer is sparse in public literature, its characteristics can be confidently predicted from established chemical principles and data from related compounds. Its potential for use in creating novel therapeutics, particularly in oncology, makes it a compound of continuing interest for synthetic and medicinal chemists.

References

- Supporting Information. (n.d.). Green Chemistry, 2018, 20, 3038.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Janssen Pharmaceutica N.V. (2007). Phenylpiperidines and phenylpyrrolidines. U.S. Patent No. 7,279,491B2.

- Apollo Scientific Ltd. (2015).

-

Zhang, Q., et al. (2024). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 9(3). [Link]

- Temmler-Werke. (1967). Diethylaminoethoxyethyl ester of alpha-phenylbutyric acid and salts thereof. U.S. Patent No. 3,349,114A.

- UCB S.A. (2005). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. U.S. Patent No. 6,911,461B2.

-

NIST. (n.d.). Benzoic acid, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 4 Fluoro 2 Phenylbenzoic Acid. Retrieved from [Link]

- BenchChem. (2025). Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid.

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

CAS.org. (n.d.). U.S. National Patent Classifications Used by CAS. Retrieved from [Link]

- Qi, M., et al. (2013). A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances.

-

NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

- Guidechem. (n.d.). Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid.

- Petros AM, et al. (2010). Discovery of a potent and selective Bcl-2 inhibitor using SAR by NMR. Bioorganic & Medicinal Chemistry Letters, 20(22), 6587-91.

-

NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046.

- de Souza, A. C. D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.

-

ChemSynthesis. (2025). 4-phenyl-benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). o-Phenylbenzoic acid. National Institutes of Health. Retrieved from [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. 5731-10-2 CAS MSDS (4'-FLUORO-BIPHENYL-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4'-FLUORO-BIPHENYL-4-CARBOXYLIC ACID CAS#: 5731-10-2 [amp.chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Molecular Structure of 4-Fluoro-2-phenylbenzoic Acid

This guide provides a comprehensive technical overview of 4-Fluoro-2-phenylbenzoic acid (CAS No. 2714-91-2), a fluorinated biaryl carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. We will delve into its molecular architecture, plausible synthetic routes, and the spectroscopic techniques essential for its characterization. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to work with this compound.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The biaryl motif, consisting of two directly connected aromatic rings, is a privileged scaffold found in numerous pharmaceuticals and functional materials.

This compound combines these two valuable features. Its structure presents a unique spatial and electronic arrangement, making it a versatile building block for synthesizing more complex molecules with potential therapeutic applications or novel material properties. Understanding its core molecular structure is paramount for rationally designing these future applications.

Molecular Structure and Physicochemical Properties

This compound is a biphenyl derivative where a benzoic acid moiety is substituted with a fluorine atom at the C4 position and a phenyl group at the C2 position.

Core Structure and Conformational Analysis

The central structural feature is the biphenyl core, which is known to have a non-planar conformation in its ground state due to steric hindrance between the ortho-hydrogens on the two rings. In this compound, the presence of the bulky carboxylic acid group ortho to the phenyl substituent introduces significant steric strain. This forces a substantial dihedral angle between the planes of the two phenyl rings.

This twisted conformation is critical as it defines the three-dimensional space occupied by the molecule, which directly impacts its ability to interact with enzyme active sites or crystal packing forces. While a specific crystal structure for this compound is not publicly available, data from analogous structures, such as 4-Fluoro-2-(phenylamino)benzoic acid, show dihedral angles between the aromatic rings in the range of 52-56°.[1] A similar twisted geometry is expected for this compound.

The relationship between the substituents and the resulting molecular conformation can be visualized as follows:

Figure 1: Logical flow from structural features to functional consequences in this compound. The ortho-substituents dictate the molecule's non-planar geometry.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized below. These values are crucial for planning synthetic workups, purification, and formulation.

| Property | Value | Source |

| CAS Number | 2714-91-2 | , [2][3] |

| Molecular Formula | C₁₃H₉FO₂ | [4] |

| Molecular Weight | 216.21 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Isomeric SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O | [3] |

Synthesis of this compound

The synthesis of 2-arylbenzoic acids is most effectively achieved through cross-coupling strategies. The two most prominent and industrially relevant methods are the Suzuki-Miyaura coupling and the Ullmann reaction. The choice between them often depends on the availability of starting materials, catalyst cost, and reaction scalability.

Preferred Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, particularly for creating biaryl systems.[5] This approach offers high functional group tolerance and generally proceeds under milder conditions than the classical Ullmann reaction.

The logical workflow for a Suzuki coupling synthesis of the target molecule is as follows:

Figure 2: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol (Exemplary): This protocol is based on established procedures for Suzuki couplings of aryl halides with arylboronic acids.[6]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2 to ensure the carboxylic acid is protonated.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Alternative Route: Ullmann Condensation

The Ullmann reaction is a classical method for forming biaryl linkages using copper catalysis, typically at high temperatures.[7][8][9] While often requiring harsher conditions than palladium-catalyzed couplings, it remains a viable alternative, especially for large-scale synthesis where copper's lower cost is an advantage. The reaction would involve the coupling of two different aryl halides (an unsymmetrical coupling), which can be challenging and may require one reactant to be in excess to favor the desired product.[8] A potential pathway could involve reacting 2-bromo-4-fluorobenzoic acid with iodobenzene in the presence of a copper catalyst.

Spectroscopic Characterization

Unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While a complete public dataset for this specific molecule is not available, its spectral properties can be accurately predicted based on its constituent functional groups and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure.

¹H NMR (Proton NMR): The proton spectrum will show distinct signals for the aromatic protons and the acidic proton of the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the δ 12.0-13.0 ppm range. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons: There will be a total of 8 aromatic protons.

-

The five protons of the C2-phenyl group will appear as a complex multiplet, likely between δ 7.3-7.6 ppm, similar to those in 4-phenylbenzoic acid.

-

The three protons on the fluorinated benzoic acid ring will be more distinct due to the effects of the adjacent substituents and fluorine coupling. The proton ortho to the carboxylic acid (C3-H) will be a doublet of doublets, the proton ortho to the fluorine (C5-H) will also be complex, and the proton between the phenyl and fluoro groups (C3-H) will show characteristic splitting.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show 13 distinct carbon signals.

-

Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon will be downfield, expected around δ 166-168 ppm.

-

Aromatic Carbons: The remaining 12 aromatic carbons will appear between δ 115-165 ppm.

-

The carbon attached to the fluorine (C4) will show a large one-bond coupling constant (¹JC-F) of approximately 250 Hz, making it a doublet. This is a key diagnostic signal. Its chemical shift will be significantly affected by the fluorine, appearing around δ 160-165 ppm.

-

Carbons ortho and meta to the fluorine will show smaller C-F couplings (²JC-F and ³JC-F).

-

The quaternary carbons (C1', C2', C1) will have lower intensity.

-

| Predicted Spectroscopic Data | |

| ¹H NMR | Predicted Chemical Shift (δ, ppm) |

| -COOH | 12.0 - 13.0 (broad s, 1H) |

| Aromatic-H | 7.2 - 8.2 (complex m, 8H) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| -C=O | 166 - 168 |

| C-F | 160 - 165 (d, ¹JC-F ≈ 250 Hz) |

| Aromatic-C | 115 - 145 |

| IR Spectroscopy | Characteristic Absorption (cm⁻¹) |

| O-H stretch (acid) | 2500 - 3300 (very broad) |

| C=O stretch (acid) | 1680 - 1710 (strong) |

| C=C stretch (aromatic) | 1580 - 1610 |

| C-F stretch | 1200 - 1250 |

| Mass Spectrometry | Expected m/z |

| Molecular Ion [M]⁺ | 216.05 (for C₁₃H₉FO₂) |

| Key Fragments | [M-OH]⁺ (199), [M-COOH]⁺ (171) |

Data predicted based on analogous compounds like 4-fluorobenzoic acid and 4-phenylbenzoic acid.[10][11][12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

-

O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretch.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the conjugated carboxylic acid.

-

C-F Stretch: A strong band in the 1200-1250 cm⁻¹ region is indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion: In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 216.21. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₃H₉FO₂.

-

Fragmentation: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) to give an [M-17]⁺ peak (m/z 199) and the loss of the entire carboxyl group (-COOH) to give an [M-45]⁺ peak (m/z 171), corresponding to the 3-fluorobiphenyl cation.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Based on data for similar aromatic carboxylic acids, it should be considered an irritant to the eyes, skin, and respiratory system. Avoid inhalation of dust and direct contact.

Conclusion

This compound is a structurally important molecule that merges the beneficial properties of fluorination with the versatile biaryl scaffold. Its non-planar, twisted conformation, dictated by steric interactions, is a key feature influencing its utility in drug design and materials science. While its synthesis can be approached via several cross-coupling methods, the Suzuki-Miyaura reaction represents a robust and reliable strategy. Its characterization is definitively achieved through a combination of NMR, IR, and mass spectrometry, with predictable spectral features that confirm its unique molecular architecture. This guide provides the essential technical framework for scientists to confidently synthesize, identify, and utilize this valuable chemical building block.

References

-

Akerman, M. P., et al. (2024). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E80, 240-243. Available at: [Link]

-

Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for a related article. Royal Society of Chemistry. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 4-fluoro-. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. PubChem. Available at: [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

Cenmed Enterprises. (n.d.). 4 Fluoro 2 Phenylbenzoic Acid. Cenmed Enterprises. Available at: [Link]

-

ChemWhat. (n.d.). This compound CAS#: 2714-91-2. ChemWhat. Available at: [Link]

-

MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2469. Available at: [Link]

Sources

- 1. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. cenmed.com [cenmed.com]

- 4. This compound | C13H9FO2 | CID 16768708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. byjus.com [byjus.com]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]

- 12. Benzoic acid, 4-fluoro- [webbook.nist.gov]

- 13. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 4-Fluoro-2-phenylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: A Scaffold of Promise in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of privileged scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy and safety profiles. Among these, the biphenyl carboxylic acid motif has long been recognized for its versatile biological activities. This guide focuses on a particularly compelling subclass: 4-Fluoro-2-phenylbenzoic acid and its derivatives. The introduction of a fluorine atom at the 4-position of the benzoic acid ring is a deliberate and strategic choice. Fluorine's unique properties—high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby offering a powerful tool to overcome common challenges in drug development.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will navigate the synthesis, biological activities, and experimental evaluation of this compound derivatives. We will delve into the mechanistic underpinnings of their therapeutic potential, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. Beyond a mere recitation of facts, this guide will provide the "why" behind experimental choices, offering field-proven insights to empower your research endeavors.

I. The Anti-inflammatory Arena: Targeting Cyclooxygenase with Precision

Derivatives of anthranilic acid, a structural relative of 2-phenylbenzoic acid, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of pro-inflammatory prostaglandins from arachidonic acid. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible and its expression is elevated during inflammation[2]. The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.

The structural features of this compound derivatives make them promising candidates for selective COX-2 inhibitors. The presence of a fluorine atom can enhance the binding affinity and selectivity towards the COX-2 active site[3].

A. Mechanism of Action: The Inhibition of Prostaglandin Synthesis

The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to block the cyclooxygenase pathway. By inhibiting COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.

B. Quantitative Assessment of COX-2 Inhibition

The inhibitory potency of these derivatives against COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. While specific IC50 values for a broad range of this compound derivatives are not extensively consolidated in the literature, related compounds with fluoro and phenyl substitutions have demonstrated significant selective COX-2 inhibition.

| Compound Type | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | 0.29 | 67.24 | [2] |

| 4-((2-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide | 2.3 | - | [4] |

| 2-(4-(methylsulfonyl)phenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | - | - | [4] |

| Celecoxib (Reference Drug) | 0.42 | 33.8 | [2] |

Table 1: COX-2 Inhibitory Activity of Structurally Related Fluorinated Compounds. Note: The data presented is for structurally related compounds and serves as a strong rationale for the investigation of this compound derivatives as potent and selective COX-2 inhibitors.

C. Experimental Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay

This protocol provides a robust method for determining the COX-2 inhibitory activity of synthesized this compound derivatives. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme[5][6].

1. Reagent Preparation:

-

COX Assay Buffer: Prepare a suitable buffer, typically Tris-HCl at pH 8.0.

-

COX Probe: A fluorogenic probe that reacts with Prostaglandin G2.

-

COX Cofactor: A solution containing necessary cofactors like glutathione and hematin.

-

Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute to the working concentration.

-

Human Recombinant COX-2 Enzyme: Reconstitute the lyophilized enzyme according to the manufacturer's instructions.

-

Test Compounds: Dissolve the synthesized this compound derivatives in DMSO to create stock solutions. Prepare serial dilutions in COX Assay Buffer.

-

Positive Control: A known COX-2 inhibitor, such as Celecoxib.

2. Assay Procedure:

-

In a 96-well white opaque microplate, add the following to each well:

-

10 µL of diluted test compound or positive control.

-

10 µL of COX Assay Buffer for the enzyme control (100% activity).

-

10 µL of Human Recombinant COX-2 enzyme solution.

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

-

Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

-

Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

3. Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

II. Broadening the Spectrum: Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Consequently, the discovery of novel antimicrobial agents is of paramount importance. Benzoic acid derivatives have a long history of use as antimicrobial agents, and the introduction of fluorine and a phenyl group can significantly enhance their potency and spectrum of activity[7].

A. Mechanism of Action: Disrupting Microbial Integrity

While the precise mechanisms can vary, the antimicrobial action of benzoic acid derivatives often involves the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nutrient transport. The lipophilic nature of the this compound scaffold facilitates its passage through the bacterial cell wall.

B. Antimicrobial Spectrum and Potency

Derivatives of fluorinated benzoic acids have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.

| Compound/Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(p-fluorophenyl) quino[7,8-b][1][8]benzodiazepin-3-carboxylic acid derivative | S. aureus (Standard) | 0.37 | [7] |

| N-(p-fluorophenyl) quino[7,8-b][1][8]benzodiazepin-3-carboxylic acid derivative | S. aureus (Resistant) | 23.4 | [7] |

| N-(p-fluorophenyl) quino[7,8-b][1][8]benzodiazepin-3-carboxylic acid derivative | E. coli | 0.18 | [7] |

| N-(p-fluorophenyl) quino[7,8-b][1][8]benzodiazepin-3-carboxylic acid derivative | P. aeruginosa | 23.4 | [7] |

| Ciprofloxacin (Reference Drug) | S. aureus (Standard) | ~1.5 | [7] |

| Ciprofloxacin (Reference Drug) | E. coli | ~0.18 | [7] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Structurally Related Fluorinated Compounds against Various Bacterial Strains.

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standardized method for determining the MIC of synthesized this compound derivatives against various bacterial strains.

1. Materials:

-

Synthesized this compound derivatives.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

Sterile 96-well microplates.

-

Spectrophotometer.

2. Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

Compound Dilution: Prepare a series of two-fold serial dilutions of the test compounds in MHB directly in the 96-well microplate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. The Frontier of Oncology: Anticancer Potential

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a driving force in medicinal chemistry. Benzoic acid derivatives have emerged as a promising scaffold for the development of new anticancer drugs[9]. The incorporation of a fluorine atom can enhance the cytotoxic activity of these compounds against various cancer cell lines.

A. Targeted Pathways and Mechanisms of Action

The anticancer activity of fluorinated benzoic acid derivatives can be multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. While the specific targets for this compound derivatives are still under investigation, related fluorinated compounds have been shown to target various components of cancer cell machinery.

B. In Vitro Cytotoxicity against Cancer Cell Lines

The anticancer potential of these derivatives is initially assessed by evaluating their cytotoxicity against a panel of human cancer cell lines. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is a standard metric for this evaluation.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide | PC3 (Prostate) | 52 | [9] |

| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide | MCF-7 (Breast) | 100 | [9] |

| Tetrazole–isoxazoline hybrids | A549 (Lung) | 1.49 - 1.51 | [10] |

| Tetrazole–isoxazoline hybrids | MDA-MB-231 (Breast) | 2.83 | [10] |

| Doxorubicin (Reference Drug) | - | Varies | - |

Table 3: Cytotoxic Activity of Structurally Related Fluorinated Compounds against Human Cancer Cell Lines.

C. Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

1. Cell Culture and Seeding:

-

Culture the desired human cancer cell lines (e.g., MCF-7, A549, PC3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the synthesized this compound derivatives in the culture medium.

-

After 24 hours of cell seeding, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate the plate for an additional 48-72 hours.

3. MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

IV. Synthesis of this compound Derivatives: A Practical Approach

The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. A common and effective method for creating the core structure is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an amine[1]. Further derivatization, such as the formation of amides, can be readily accomplished using standard coupling reagents.

A. Synthesis of the Core Scaffold: 4-Fluoro-2-(phenylamino)benzoic acid

This protocol describes the synthesis of the parent compound, 4-Fluoro-2-(phenylamino)benzoic acid, via an Ullmann condensation reaction[1].

1. Materials:

-

2-Bromo-4-fluorobenzoic acid

-

Aniline

-

Copper catalyst (e.g., copper(I) iodide)

-

A suitable base (e.g., potassium carbonate)

-

A high-boiling point solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide)

2. Procedure:

-

In a round-bottom flask, combine 2-bromo-4-fluorobenzoic acid, aniline, copper catalyst, and the base in the solvent.

-

Heat the reaction mixture to a high temperature (e.g., 150-180°C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash it with water, and dry it.

-

The crude product can be purified by recrystallization or column chromatography.

B. Derivatization to Amides

The carboxylic acid functionality of the core scaffold provides a convenient handle for further derivatization to amides, which often exhibit enhanced biological activity.

1. Materials:

-

This compound

-

Desired primary or secondary amine

-

A peptide coupling agent (e.g., HBTU, DCC)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

2. Procedure:

-

Dissolve this compound in the anhydrous solvent.

-

Add the coupling agent and the base, and stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture and continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by washing with aqueous solutions to remove byproducts and unreacted reagents.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude amide product by column chromatography or recrystallization.

V. Conclusion: A Promising Trajectory in Drug Discovery

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom, coupled with the versatile biphenyl carboxylic acid core, provides a rich chemical space for exploration. The demonstrated potential of derivatives in the realms of anti-inflammatory, antimicrobial, and anticancer research underscores the value of this molecular framework. The detailed experimental protocols provided in this guide are intended to serve as a practical resource for researchers seeking to synthesize and evaluate these compelling compounds. As our understanding of the structure-activity relationships of these derivatives continues to grow, so too will their potential to address unmet medical needs and contribute to the advancement of human health.

VI. References

-

El-Sayed, M. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Future Medicinal Chemistry, 15(1), 25-41. [Link]

-

Li, J., & Long, S. (2024). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 9(3), x240197. [Link]

-

Kamal, A., et al. (2012). Synthesis of tetrazole–isoxazoline hybrids as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(22), 6955-6960. [Link]

-

Farman, M., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 177-191. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

-

ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

-

Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Science.gov. [Link]

-

ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix.... ResearchGate. [Link]

-

Farman, M., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

-

Kudo, M., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(4), 2833-2838. [Link]

-

Lee, J. H., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(23), 7203. [Link]

-

Rathore, V., et al. (2014). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. [Link]

-

ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]

-

Qiu, P., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 14(11), 1165. [Link]

-

Stegmann, M., et al. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. RSC Medicinal Chemistry, 13(10), 1235-1246. [Link]

-

Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]

-

Abakumova, A. Y., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7119. [Link]

-

Hsieh, P.-C., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 28(2), 589. [Link]

-

Shihab, W., et al. (2023). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 30(1), 108-125. [Link]

Sources

- 1. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. globalscientificjournal.com [globalscientificjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Core Compound Identity and Physicochemical Properties

An In-depth Technical Guide to 4-Fluoro-2-phenylbenzoic Acid

This guide provides an in-depth technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its potential applications, grounding all claims in authoritative sources.

This compound, identified by CAS Number 2714-91-2 , is a fluorinated biaryl carboxylic acid.[1][2][3] The strategic placement of the fluorine atom and the phenyl group on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[4][5]

Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2714-91-2 | [1][2][3] |

| Molecular Formula | C₁₃H₉FO₂ | [2] |

| Molecular Weight | 216.21 g/mol | [2] |

| Appearance | White to off-white solid/powder | N/A |

| Isomeric SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O | [2] |

| Melting Point | Approx. 220 - 225 °C (Varies by purity) | [6] |

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The creation of the C-C bond between the two aromatic rings in this compound is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is the industry standard for this transformation due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability and lower toxicity of boronic acid reagents compared to organotin or organozinc alternatives.[7]

The core of this reaction is a catalytic cycle centered on a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[8] The cycle consists of three fundamental, sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol describes the synthesis of this compound from 2-bromo-4-fluorobenzoic acid and phenylboronic acid. The choice of a palladium tetrakis(triphenylphosphine) catalyst is common for its reliability, though more modern ligand systems can offer higher turnover numbers.[9]

Materials:

-

2-Bromo-4-fluorobenzoic acid (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (deoxygenated)

-

Water (deoxygenated)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Inert Atmosphere: Purge a round-bottom flask equipped with a magnetic stir bar and condenser with argon gas. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: Charge the flask with 2-bromo-4-fluorobenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add a deoxygenated 4:1 mixture of 1,4-dioxane and water. The aqueous component is essential for the base to function effectively and to facilitate the transmetalation step.[9]

-

Reaction: Heat the resulting mixture to 100 °C and stir for 12-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or HPLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and extract the mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography or recrystallization to afford the final product, this compound.

Applications in Drug Discovery

While this compound is primarily a building block, its structural motif is prevalent in biologically active molecules. Anthranilic acid derivatives, a related class, are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[11] Furthermore, fluorinated quinazoline carboxylic acids have been designed as selective Aurora A kinase inhibitors, demonstrating potent anti-cancer properties.[12] The synthesis of this compound provides a crucial intermediate that can be further elaborated to create libraries of novel compounds for screening against various therapeutic targets.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized product is a non-negotiable step in any research or development workflow. The choice of analytical method depends on the specific goal, such as routine purity checks, trace impurity identification, or structural confirmation.[13]

Sources

- 1. This compound | 2714-91-2 [chemicalbook.com]

- 2. cenmed.com [cenmed.com]

- 3. usbio.net [usbio.net]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. byjus.com [byjus.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Ascent of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has revolutionized medicinal chemistry, with fluorinated benzoic acids emerging as a cornerstone of modern drug design. This technical guide provides a comprehensive exploration of the discovery and historical development of this critical class of compounds. We will delve into the foundational principles of organofluorine chemistry that paved the way for their synthesis, detail the evolution of key synthetic methodologies, and examine the profound impact of these molecules on the pharmaceutical landscape. Through a blend of historical context, mechanistic insights, and detailed experimental protocols, this guide serves as an essential resource for researchers seeking to leverage the unique properties of fluorinated benzoic acids in their own discovery and development endeavors.

The Dawn of a New Element in Organic Chemistry: A Historical Perspective

The story of fluorinated benzoic acids is intrinsically linked to the broader history of organofluorine chemistry, a field that remained largely unexplored for decades due to the extreme reactivity of elemental fluorine.[1] While the element fluorine was first isolated by Henri Moissan in 1886, its taming for controlled organic synthesis was a formidable challenge.[1][2] Early forays into this new chemical space were often fraught with difficulty, but they laid the crucial groundwork for future discoveries.

One of the earliest significant breakthroughs was the development of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann.[1][3] This reaction provided the first practical and relatively safe method for introducing a fluorine atom onto an aromatic ring, transforming a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[3][4] This discovery was a watershed moment, opening the door to the synthesis of a wide array of previously inaccessible fluorinated aromatic compounds, including the foundational fluorobenzoic acids.[4][5]

The mid-20th century witnessed a surge in organofluorine chemistry, driven in part by the demand for new materials with unique properties, such as refrigerants and polymers.[6][7] This industrial-scale production of organofluorine compounds led to a greater availability of fluorinated starting materials and reagents, further fueling academic and pharmaceutical research. The recognition of the profound effects of fluorine substitution on the physicochemical and biological properties of organic molecules set the stage for the rise of fluorinated benzoic acids as "privileged scaffolds" in drug discovery.[8][9]

The Strategic Advantage of Fluorine in Benzoic Acid Scaffolds

The introduction of one or more fluorine atoms into the benzoic acid framework imparts a unique set of properties that can be strategically exploited in drug design.[8][10] These advantages stem from the fundamental characteristics of the fluorine atom:

-

High Electronegativity: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly modulate the acidity (pKa) of the carboxylic acid group. This, in turn, can influence a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding interactions with biological targets.[8][11]

-

Small Atomic Radius: With a van der Waals radius similar to that of a hydrogen atom, fluorine can often be substituted for hydrogen without introducing significant steric hindrance. This allows for subtle electronic modifications of a molecule without drastically altering its overall shape and ability to fit into a target's binding site.[12]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[13] This inherent strength makes fluorinated positions on a molecule resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased in vivo half-life and improved pharmacokinetic profiles of drug candidates.[10][12]

-

Modulation of Lipophilicity: Fluorine substitution can have a complex and context-dependent effect on a molecule's lipophilicity. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group often leads to a decrease in the localized polarity of that region of the molecule, which can enhance membrane permeability and bioavailability.[10]

These unique attributes have made fluorinated benzoic acids invaluable building blocks in the medicinal chemist's toolbox, enabling the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties and its pharmacodynamic activity.[8][11]

Key Synthetic Methodologies: From Foundational Reactions to Modern Innovations

The synthesis of fluorinated benzoic acids has evolved significantly from the early days of the Balz-Schiemann reaction. While this classic method remains relevant, a variety of other powerful techniques have been developed to introduce fluorine and the carboxylic acid functionality onto an aromatic ring.

The Balz-Schiemann Reaction: A Cornerstone of Aromatic Fluorination

The Balz-Schiemann reaction remains a workhorse for the synthesis of monofluorinated aryl compounds, including fluorobenzoic acids.[4][5] The reaction proceeds through the diazotization of an aminobenzoic acid, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Reaction Mechanism:

The reaction is believed to proceed via an SN1-type mechanism involving the formation of a highly reactive aryl cation intermediate.[3][14]

Caption: The Balz-Schiemann Reaction Workflow.

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid

-

Diazotization: Dissolve 4-aminobenzoic acid in a solution of fluoroboric acid (HBF₄) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

-

Isolation: Filter the precipitated diazonium salt and wash with cold ether.

-

Decomposition: Gently heat the dried diazonium salt until the evolution of nitrogen gas ceases.

-

Workup: Extract the resulting crude 4-fluorobenzoic acid with a suitable organic solvent, wash with water, and purify by recrystallization.[4][5]

While reliable, the traditional Balz-Schiemann reaction has limitations, including the need for high temperatures and the potential for explosive decomposition of the isolated diazonium salts.[3][5] Innovations have included the use of other counterions like hexafluorophosphates (PF₆⁻) and the in situ generation of the diazonium salt to avoid its isolation.[4][15]

Nucleophilic Aromatic Substitution (SNAr): A Versatile Approach

Nucleophilic aromatic substitution (SNAr) is another powerful method for the synthesis of fluorinated benzoic acids, particularly those with multiple fluorine substituents.[16][17] This reaction involves the displacement of a leaving group (often a halogen) on an electron-deficient aromatic ring by a nucleophile (in this case, a fluoride ion source). The presence of electron-withdrawing groups, such as a nitro group or the carboxylic acid itself (in its deprotonated form), ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[16]

Reaction Mechanism:

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[17][18]

Caption: The Nucleophilic Aromatic Substitution (SNAr) Pathway.

Experimental Protocol: Synthesis of 2,4-Difluorobenzoic Acid

-